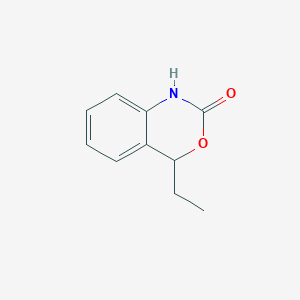

4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

Description

Properties

CAS No. |

861841-80-7 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-ethyl-1,4-dihydro-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-2-9-7-5-3-4-6-8(7)11-10(12)13-9/h3-6,9H,2H2,1H3,(H,11,12) |

InChI Key |

PQTISLNPNJSVLM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=CC=CC=C2NC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Cyclization Using Aryl or Alkyl Chloroformates (Phosgene-Free Method)

A prominent and efficient method for synthesizing 1,4-dihydro-2H-3,1-benzoxazin-2-ones, including 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one, involves the use of aryl or alkyl chloroformates to cyclize amino alcohol precursors. This method avoids the use of phosgene, a toxic and hazardous gas, making it safer and more practical for industrial and laboratory use.

| Step | Description | Conditions |

|---|---|---|

| 1 | Add aryl or alkyl chloroformate to a stirring mixture of the amino alcohol precursor | ~20–25 °C, nitrogen atmosphere |

| 2 | Stir the reaction mixture to form the carbamate intermediate | 1–6 hours, 20–25 °C |

| 3 | Quench the reaction with water or aqueous base to produce a biphasic mixture | pH control (e.g., pH 8.5 to 11) |

| 4 | Stir the biphasic mixture to complete cyclization to 1,4-dihydro-2H-3,1-benzoxazin-2-one | 20–50 °C, 1–6 hours |

| 5 | Isolate the product from the organic phase | Extraction and purification |

- Aryl chloroformates: Phenyl chloroformate or 4-nitrophenyl chloroformate, optionally substituted with halogens (F, Cl, Br, I), trifluoromethyl (CF3), or nitro groups (NO2).

- Alkyl chloroformates: Methyl or ethyl chloroformate, optionally substituted.

- Bases: Potassium hydroxide (KOH), sodium hydroxide (NaOH), lithium hydroxide (LiOH), potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), among others.

- Organic solvents: Methyl tert-butyl ether, toluene, tetrahydrofuran, acetonitrile, dimethylacetamide, N-methylpyrrolidinone, or combinations thereof.

- Avoids phosgene use.

- Mild reaction conditions.

- Good yields and purity.

- Versatile with different chloroformate reagents and bases.

$$

\text{Amino alcohol} + \text{Ethyl chloroformate} \xrightarrow[\text{KOH, solvent}]{20-25^\circ C} \text{4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one}

$$

This process can be adjusted by controlling pH and temperature to optimize yield and purity.

Hydriodic Acid Mediated Cyclization of t-Butyl 2-Vinylphenylcarbamates

An alternative synthetic route involves the hydriodic acid (HI)-mediated cyclization of t-butyl 2-vinylphenylcarbamate derivatives. This method was developed to provide a convenient and mild approach to 4,4-disubstituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones, including ethyl-substituted derivatives.

- Prepare t-butyl 2-vinylphenylcarbamate derivatives by N-t-butoxycarbonylation of α-substituted 2-aminostyrene derivatives.

- Treat these carbamates with hydriodic acid under mild conditions to induce cyclization.

- The reaction proceeds efficiently, yielding the desired benzoxazinone ring system.

- Mild reaction conditions.

- Avoids use of phosgene and other highly toxic reagents.

- Suitable for synthesizing 4,4-disubstituted derivatives.

- Requires preparation of vinylphenylcarbamate precursors.

- Use of hydriodic acid requires careful handling.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Aryl/Alkyl Chloroformate Cyclization | Amino alcohol, ethyl chloroformate, base (KOH, NaOH), organic solvent | 20–50 °C, 1–30 hours, pH control | Phosgene-free, mild, scalable | Requires careful pH and temp control |

| Hydriodic Acid Mediated Cyclization | t-Butyl 2-vinylphenylcarbamate, HI | Mild conditions, acidic medium | Mild, avoids phosgene | Requires vinylphenylcarbamate precursor, HI handling |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, ligands, aryl substrates | Reflux, inert atmosphere | Suitable for aryl derivatives | Less direct for alkyl-substituted benzoxazinones |

Research Findings and Practical Notes

- The chloroformate-based cyclization method is the most widely reported and industrially practical approach to synthesize 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one due to its safety and efficiency.

- Maintaining reaction pH between 8.5 and 11 during quenching and cyclization stages is critical for optimal yield.

- Organic solvent choice affects solubility and isolation; methyl tert-butyl ether and toluene are preferred for product isolation.

- Hydriodic acid mediated cyclization offers a novel route but is less common due to precursor preparation complexity.

- Analytical techniques such as NMR, IR, and melting point determination confirm product structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can convert the oxazine ring to its dihydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound.

Scientific Research Applications

While the search results do not provide comprehensive data tables and case studies specifically for the applications of "4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one," they do offer some information regarding its synthesis, potential uses, and related compounds.

Scientific Research Applications

4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one as a building block

4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can be employed as a building block in chemical synthesis.

Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-one

A preparation method for 1,4-dihydro-2H-3,1-benzoxazin-2-one from 2-aminobenzyl alcohol has been developed, using selenium as a catalyst and carbon monoxide as a carbonylation agent . The reaction uses oxygen as an oxidant and proceeds in a single pot with triethylamine, yielding 87% of the product. The selenium catalyst can be recovered and recycled, maintaining a product yield of 80% after five cycles . A process for the preparation of a 1,4-dihydro-2H-3,1-benzoxazin-2-one can involve a base such as a solid or solution of KOH, NaOH, or LiOH .

Pharmaceutical applications of 1,4-dihydro-2H-3,1-benzoxazin-2-one

1,4-dihydro-2H-3,1-benzoxazin-2-one is used as a potential therapeutic agent for its anti-inflammatory and anti-cancer properties .

1,4-Benzoxazine-3(4H)-one derivatives as platelet aggregation inhibitors

1,4-Benzoxazine-3(4H)-one derivatives have been designed and synthesized as platelet aggregation inhibitors . Compound 8c (IC50=8.99 µM) and 8d (IC50=8.94 µM) showed the most potent activity in in vitro evaluations against ADP-induced platelet aggregation on rabbit arterial blood samples . Molecular docking studies suggest that compounds 8c and 8d interact with the GP IIb/IIIa receptor .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and π-π interactions with the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 4-position substituent significantly impacts molecular characteristics. Key analogs include:

Key Observations :

- Ethyl vs.

- Aromatic vs. Alkyl Substituents : Phenyl-substituted compounds (e.g., 2b ) exhibit higher melting points due to π-π stacking interactions, whereas ethyl groups introduce conformational flexibility.

- Electron-Withdrawing Groups : Efavirenz’s trifluoromethyl (CF₃) and chloro (Cl) substituents enhance metabolic stability and target binding via hydrophobic and electronic effects .

Stability and Reactivity

- Ethyl Substituents : The ethyl group in 4-ethyl derivatives enhances steric shielding of the lactam ring, improving stability against hydrolysis compared to methyl analogs.

- Electrophilic Reactivity : Methoxy and chloro substituents (e.g., 2e , 2f ) direct electrophilic substitution reactions to specific positions on the benzene ring, enabling further functionalization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclization of ethyl-substituted o-aminophenol derivatives with carbonyl sources (e.g., ketones or aldehydes). For example, Shridhar et al. (1982) describe a one-pot synthesis using methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetates under reflux in acetic acid, achieving yields >85% . Optimization strategies include:

- Temperature control (60–80°C) to minimize side reactions.

- Use of catalysts like p-toluenesulfonic acid (PTSA) to accelerate cyclization .

- Solvent selection (e.g., ethanol or acetonitrile) to improve solubility .

Q. What spectroscopic techniques are recommended for characterizing the structure of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~4.0–4.3 ppm for CH2) and oxazinone ring protons (δ ~6.5–7.5 ppm for aromatic protons) .

- GC/MS : Molecular ion peaks (e.g., m/z 219 for the acetyl derivative) and fragmentation patterns (e.g., loss of CO or CH3CO groups) confirm the backbone .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) .

Q. What are the best practices for ensuring purity and confirming the identity of synthesized benzoxazinone compounds?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:3) to isolate pure fractions .

- Melting Point Analysis : Compare observed values (e.g., 52–54°C for acetyl derivatives) with literature data .

- Elemental Analysis : Verify C, H, and N content (e.g., C12H13NO3: calculated C 65.74%, H 5.98%, N 6.39%) .

- HPLC-PDA : Detect impurities at λ = 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituted benzoxazinones?

- Methodological Answer : Contradictions often arise from tautomerism or crystallographic packing effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., ethyl group orientation) via single-crystal analysis (R factor <0.05) .

- DFT Calculations : Compare experimental IR/Raman spectra with simulated data to confirm conformers .

Q. What methodological considerations are critical when evaluating the biological activity of benzoxazinone derivatives in antifungal assays?

- Methodological Answer :

- Strain Selection : Use standardized strains (e.g., Candida albicans ATCC 10231) and include positive controls (e.g., fluconazole) .

- Dose-Response Curves : Calculate IC50 values using serial dilutions (e.g., 0.1–100 µM) in microplate assays.

- Cytotoxicity Screening : Test compounds on mammalian cell lines (e.g., HEK-293) to exclude nonspecific toxicity .

- Synergistic Studies : Combine with azoles to assess potentiation effects .

Q. How do structural modifications at the ethyl group position influence the physicochemical properties and bioactivity of 4-Ethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one?

- Methodological Answer :

- Lipophilicity : Replace ethyl with longer alkyl chains (e.g., propyl) to enhance logP values (measured via shake-flask method) .

- Bioactivity : Chloro or fluoro substitution at the 7-position increases antifungal potency (e.g., MIC reduced from 32 µg/mL to 8 µg/mL) .

- Solubility : Introduce polar groups (e.g., hydroxyl) at the 4-position to improve aqueous solubility (tested via nephelometry) .

Q. What are the challenges in crystallizing benzoxazinone derivatives for X-ray diffraction studies, and how can they be mitigated?

- Methodological Answer :

- Polymorphism : Screen solvents (e.g., methanol/water mixtures) to obtain stable monoclinic crystals .

- Crystal Quality : Optimize slow evaporation rates (0.5 mL/day) and use seeding techniques.

- Data Collection : Resolve weak diffraction (d-spacing >1.0 Å) with synchrotron radiation .

Q. What green chemistry approaches have been applied to the synthesis of benzoxazinone derivatives?

- Methodological Answer :

- Mechanochemical Synthesis : Grind o-aminophenol and carbonyl compounds with 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst, achieving 90% yield without solvents .

- Microwave-Assisted Reactions : Reduce reaction time from 12 hours to 30 minutes using 300 W irradiation .

- Biocatalysis : Use lipases (e.g., Candida antarctica) for enantioselective synthesis under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.